

# Physical and chemical properties of Avenanthramide C.

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## Compound of Interest

Compound Name: Avenanthramide C

Cat. No.: B1666151

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## Avenanthramide C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Avenanthramide C** (Avn C), a phenolic alkaloid primarily found in oats (*Avena sativa*), has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Avenanthramide C**, detailed experimental protocols for its extraction, purification, and biological activity assessment, and an exploration of its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this unique natural compound.

### Physical and Chemical Properties

**Avenanthramide C** is a conjugate of caffeic acid and 5-hydroxyanthranilic acid.<sup>[1]</sup> Its structural and physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-[[ <i>(E)</i> -3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid	[2]
Synonyms	Avenanthramide Bc, N-[3',4'-Dihydroxy-( <i>E</i> )-cinnamoyl]-5-hydroxyanthranilic acid	[3][4]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>6</sub>	[3]
Molecular Weight	315.28 g/mol	[3]
Appearance	Yellow solid	[3]
Melting Point	248-250 °C (Note: Discrepancies exist in literature, with some sources providing values for other avenanthramide isoforms)	[4]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL), methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in aqueous buffers.	[1][5]
UV/Vis Spectroscopy	λ <sub>max</sub> : 224, 348, 356 nm	
Stability	Sensitive to alkali and neutral conditions, especially with heat. Stable under UV irradiation in the trans conformation.	

## Spectroscopic Data

### <sup>1</sup>H-NMR Spectroscopy

The  $^1\text{H}$ -NMR spectrum of **Avenanthramide C** provides key structural information. The following data is based on spectra reported in the literature.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Vinyl Protons			
~7.5	d	~15.6	H-7'
~6.4	d	~15.6	H-8'
Caffeoyl Moiety			
~7.1	d	~2.0	H-2'
~6.9	dd	~8.2, ~2.0	H-6'
~6.8	d	~8.2	H-5'
Anthranilate Moiety			
~8.5	d	~2.8	H-6
~7.2	dd	~8.8, ~2.8	H-4
~8.1	d	~8.8	H-3

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

## Mass Spectrometry

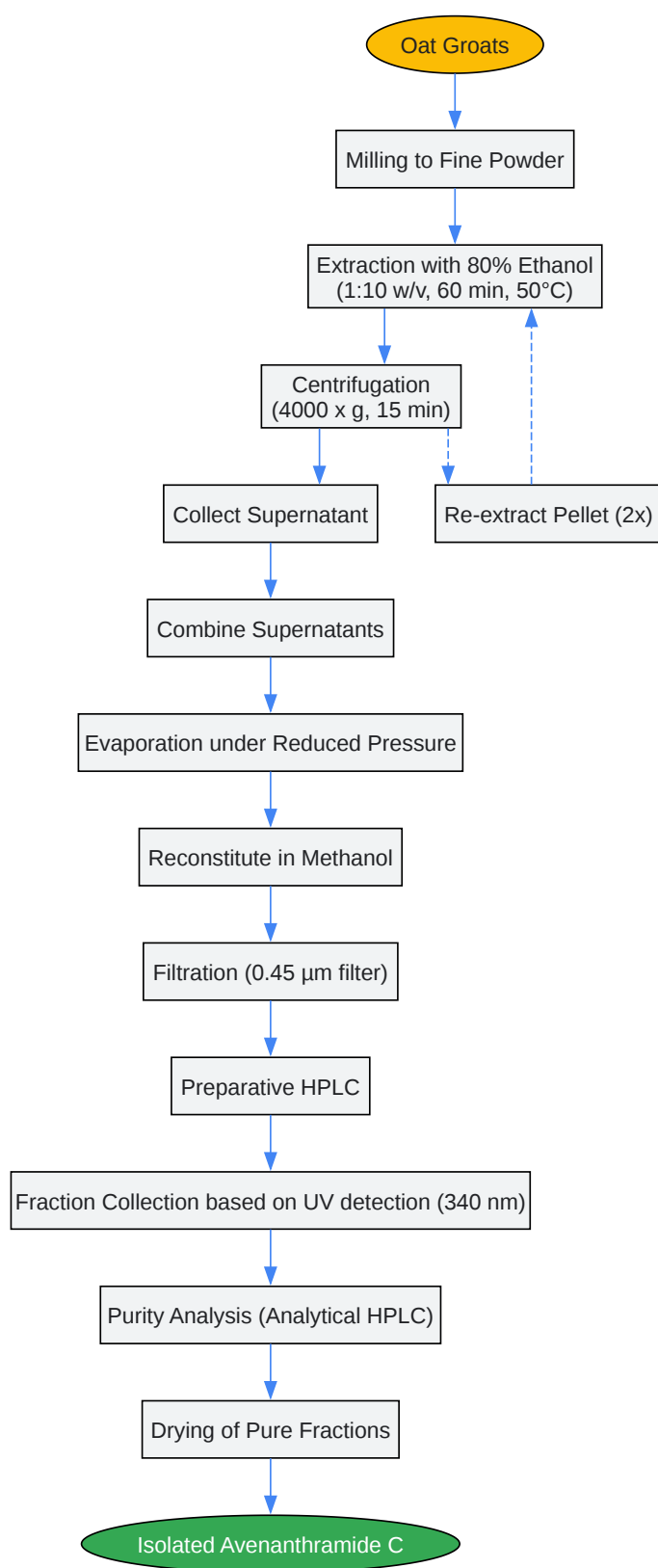
Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for the identification and structural elucidation of avenanthramides. The fragmentation pattern of **Avenanthramide C** provides characteristic ions corresponding to its caffeoyl and anthranilate moieties. In positive ion mode, the protonated molecule  $[\text{M}+\text{H}]^+$  is observed at  $m/z$  316. In negative ion mode, the deprotonated molecule  $[\text{M}-\text{H}]^-$  is observed at  $m/z$  314.

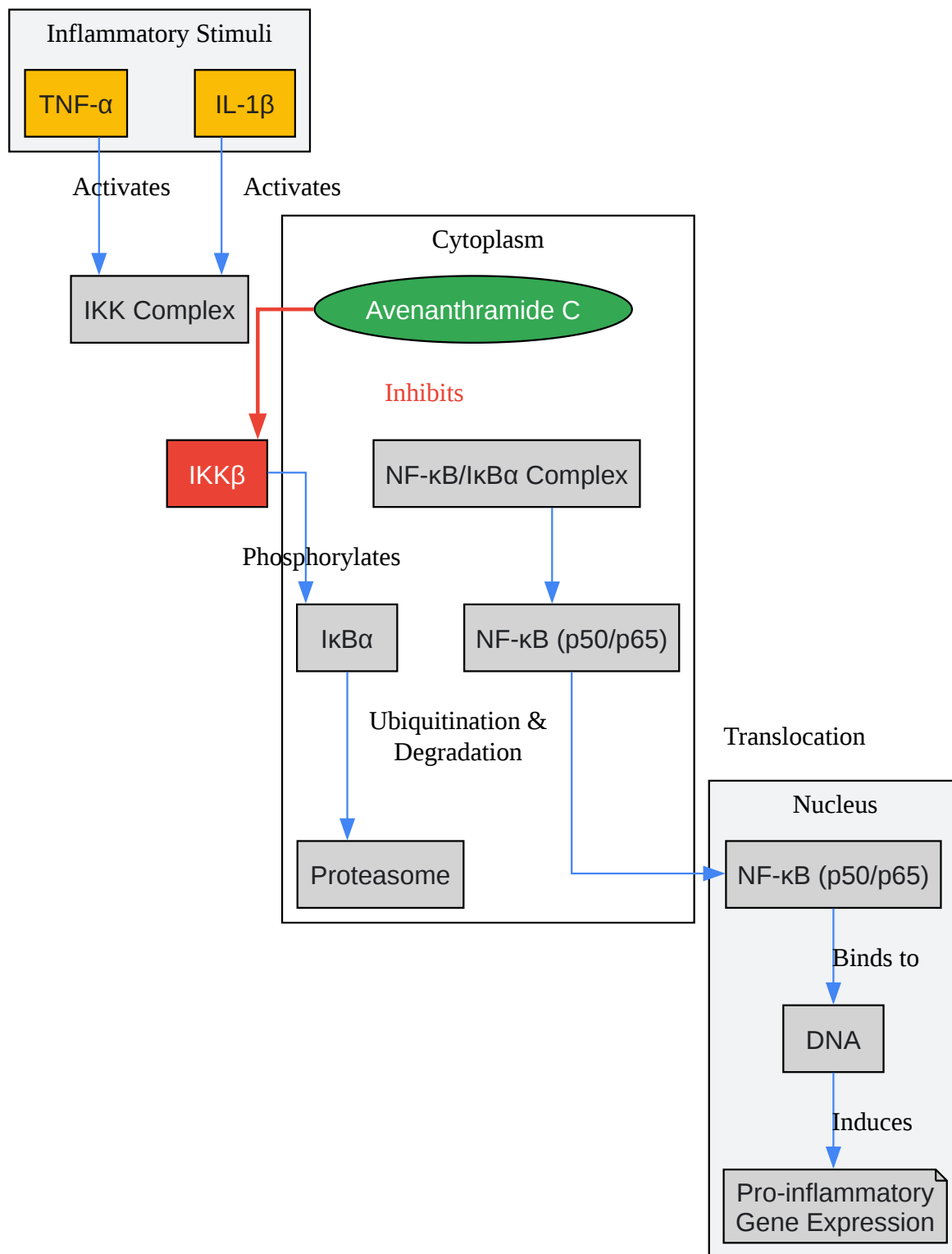
## Experimental Protocols

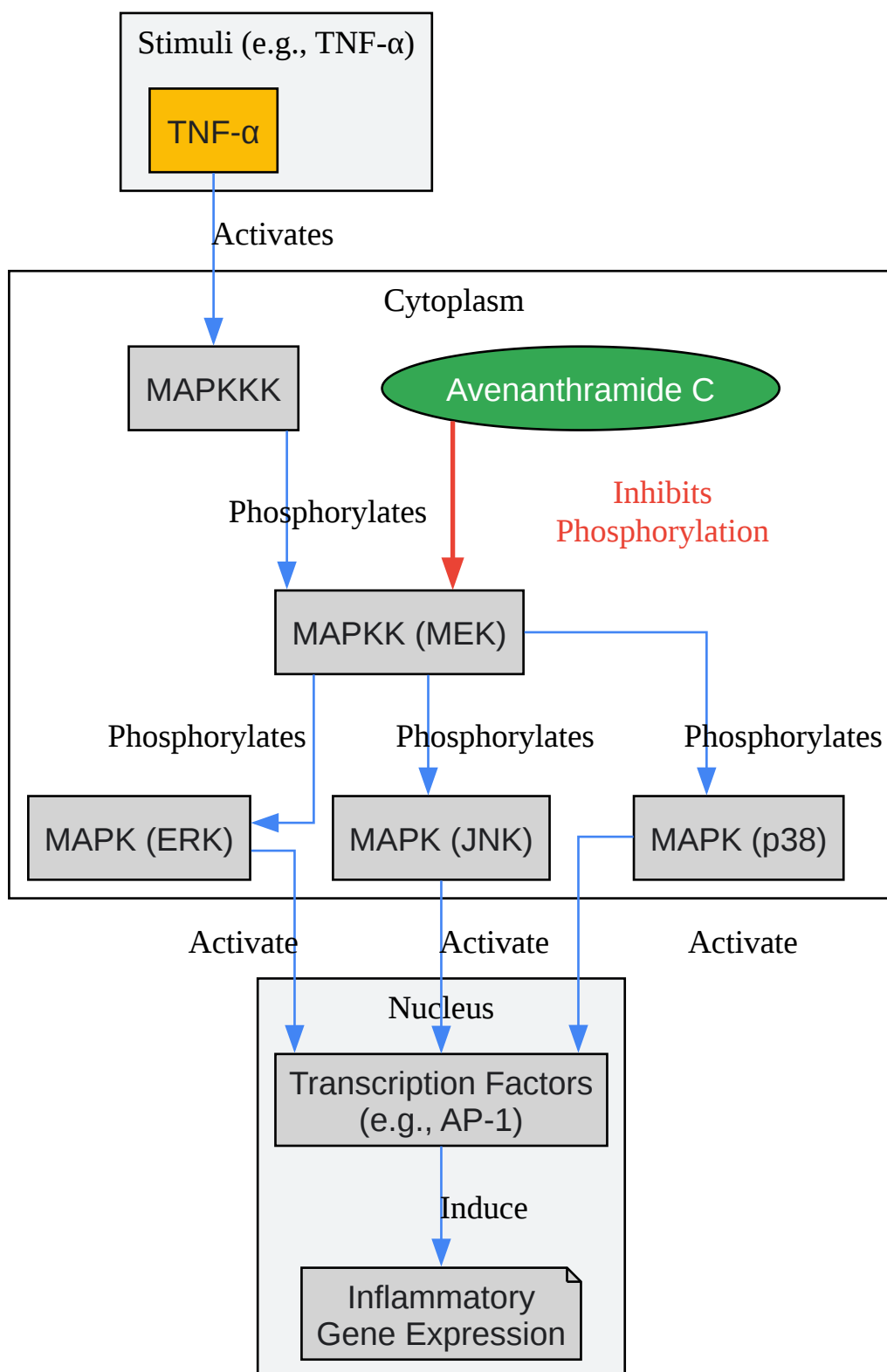
## Extraction and Purification of Avenanthramide C from Oats

This protocol outlines a general procedure for the extraction and subsequent purification of **Avenanthramide C** from oat groats.

Workflow for **Avenanthramide C** Extraction and Purification







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